molecular formula C17H21NO3 B1676307 Mesembrenone CAS No. 468-54-2

Mesembrenone

Cat. No. B1676307
CAS RN: 468-54-2
M. Wt: 287.35 g/mol
InChI Key: HDNHBCSWFYFPAN-IRXDYDNUSA-N
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Description

Mesembrenone is an alkaloid constituent of Sceletium tortuosum (Kanna) and minor constituent of Lampranthus aureus and Lampranthus spectabilis . It is a member of pyrrolidines . It is similar to modern synthetic antidepressants, being a potent selective inhibitor of the serotonin transporter (SERT) and also a phosphodiesterase 4 (PDE4) inhibitor .


Molecular Structure Analysis

The molecular formula of Mesembrenone is C17H21NO3 . The IUPAC name is (3aR,7aS)-3a-(3,4-dimethoxyphenyl)-1-methyl-2,3,7,7a-tetrahydroindol-6-one . The molecular weight is 287.35 g/mol .

Scientific Research Applications

Mesembrine Alkaloids: Chemistry and Pharmacology

Mesembrine alkaloids, including mesembrenone, are primary constituents of Sceletium tortuosum, traditionally used for mood alteration and now recognized for their antidepressant action. Mesembrenone, alongside mesembrine, acts as a serotonin reuptake inhibitor, supporting its use for mood disorders. Additionally, mesembrenone exhibits potent phosphodiesterase 4 (PDE4) inhibitory activity, suggesting potential broader pharmacological applications (Krstenansky, 2017).

Pharmacokinetics and Bioavailability

A study aimed at quantifying mesembrine and mesembrenone in mouse plasma revealed significant insights into their pharmacokinetic properties. The study developed a method to measure these alkaloids in plasma, uncovering their pharmacokinetic profiles and suggesting poor oral bioavailability (Manda et al., 2017).

Neurophysiological Effects

Research on Zembrin®, a standardized extract containing mesembrine and mesembrenone, demonstrated its effect on electric excitability in the rat hippocampus. This study unveiled a novel physiological effect, specifically the attenuation of AMPA receptor-mediated transmission, which may offer new therapeutic avenues for neurological conditions such as epilepsy (Dimpfel et al., 2018).

Permeability Across Mucosal Tissues

An investigation into the permeability of Sceletium tortuosum alkaloids across various mucosal tissues highlighted the effective transport of mesembrine and mesembrenone across intestinal, buccal, and sublingual tissues. This study underscores the potential for these alkaloids to contribute significantly to overall bioavailability when administered in traditional chewed form, providing insights into their absorption dynamics (Shikanga et al., 2012).

Chemotypic Variation and Quality Control

An analysis of the chemotypic variation in Sceletium tortuosum, including mesembrenone content, across different wild populations and commercial products, addressed the need for standardized quality control in herbal supplements. This study revealed significant variability in alkaloid concentrations, indicating the importance of standardized cultivation and processing methods to ensure consistent product quality (Shikanga et al., 2012).

Future Directions

There are identified gaps in the research field, including a lack of toxicology assays, a deficit of clinical assessments, too few bioavailability studies, and little to no investigation into the minor alkaloid groups found in Sceletium . Future studies are likely to see innovations in analytical techniques for rapid alkaloid identification and quality control purposes .

properties

IUPAC Name

(3aR,7aS)-3a-(3,4-dimethoxyphenyl)-1-methyl-2,3,7,7a-tetrahydroindol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-7,10,16H,8-9,11H2,1-3H3/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNHBCSWFYFPAN-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(C1CC(=O)C=C2)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]2([C@@H]1CC(=O)C=C2)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60963667
Record name Mesembrenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mesembrenone

CAS RN

468-54-2
Record name (+)-Mesembrenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=468-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Mesembrenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mesembrenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mesembrenone, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT8JNS8E79
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
343
Citations
JL Krstenansky - Journal of ethnopharmacology, 2017 - Elsevier
… The two major active alkaloids mesembrine and mesembrenone are still in the process of being … Additionally, mesembrenone has reasonably potent PDE4 inhibitory activity. This review …
Number of citations: 48 www.sciencedirect.com
GMJ Meyer, CSD Wink, J Zapp, HH Maurer - Analytical and bioanalytical …, 2015 - Springer
… But it must be mentioned that our mesembrenone hydrochloride recorded in CDCl 3 showed … Basification of our mesembrenone hydrochloride led to the free alkaloid mesembrenone. Its …
Number of citations: 35 link.springer.com
GMJ Meyer - 2014 - publikationen.sulb.uni-saarland.de
The Glaucium flavum alkaloid glaucine and the Sceletium tortuosum alkaloids mesembrine and mesembrenone are ingredients of so-called herbal highs, which were often sold via the …
AC Swart, C Smith - Journal of ethnopharmacology, 2016 - Elsevier
… UPLC-MS analyses of TRI identified major alkaloids Δ7-mesembrenone, mesembrenone … Facility in which ∆7-mesembrenone, mesembrenone and mesembrine were identified as major …
Number of citations: 22 www.sciencedirect.com
M Golo, J Meyer, S Carina, D Wink… - Analytical and …, 2015 - search.proquest.com
… But it must be mentioned that our mesembrenone hydrochloride recorded in CDCl3 showed … Basification of our mesembrenone hydrochloride led to the free alkaloid mesembrenone. Its …
Number of citations: 0 search.proquest.com
EA Shikanga, AM Viljoen, S Combrinck… - … systematics and ecology, 2012 - Elsevier
… Mesembrenol, mesembrine and mesembrenone can be used as marker compounds for … Mesembrenol, mesembrenone and mesembrine can be used as marker compounds for QC. …
Number of citations: 28 www.sciencedirect.com
J Gericke, BH Harvey, L Pretorius, T Ollewagen… - Journal of …, 2024 - Elsevier
… Using Zem and its four main alkaloids (mesembrine, mesembrenone, mesembrenol, and mesembranol), the current study aimed to confirm the known anxiolytic and anti-depressant …
Number of citations: 3 www.sciencedirect.com
S Patnala, I Kanfer - South African Journal of Science, 2013 - journals.co.za
… with mesembrenone, mesembranol and epimesembranol, although the latter two alkaloids were present in low concentrations in S. expansum. S. strictum contained mesembrenone, …
Number of citations: 25 journals.co.za
J Bastida, F Viladomat, JM Llabres… - Journal of Natural …, 1989 - ACS Publications
… Narcissus pallidulus afforded an unforeseen alkaloid, mesembrenone [1], The structure was … report the isolation and structure elucidation of mesembrenone [1], an alkaloid belonging to …
Number of citations: 36 pubs.acs.org
VK Manda, B Avula, MK Ashfaq, N Abe… - Biomedical …, 2017 - Wiley Online Library
… Mesembrenone and mesembrine are the two main … simultaneous quantification of mesembrenone and mesembrine in … pharmacokinetics of mesembrine and mesembrenone in …

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